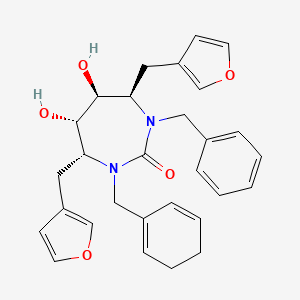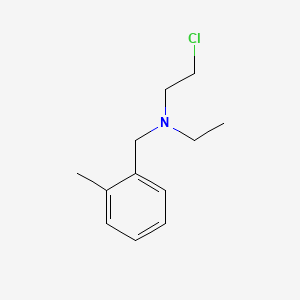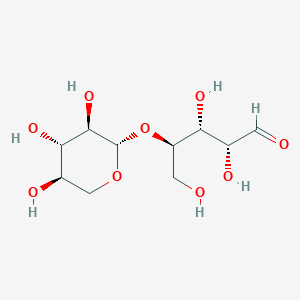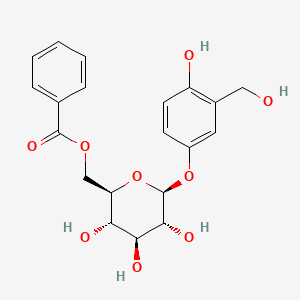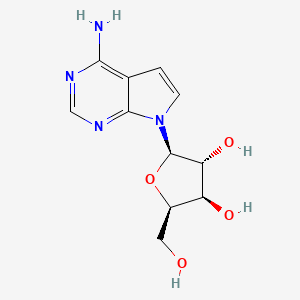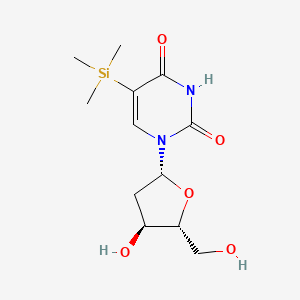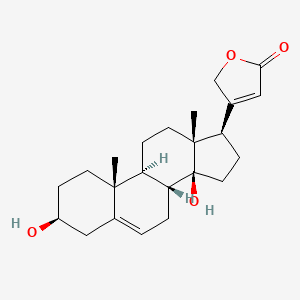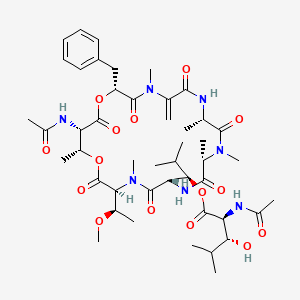
YM-254890
Vue d'ensemble
Description
YM-254890 est un dépside cyclique isolé du bouillon de culture d'espèces de Chromobacterium. C'est un inhibiteur puissant et sélectif des protéines Gαq/11, qui sont impliquées dans diverses voies de signalisation intracellulaires.
Applications De Recherche Scientifique
YM-254890 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study G protein-coupled receptor (GPCR) signaling pathways.
Biology: this compound is employed in cellular and molecular biology to investigate the role of Gαq/11 proteins in various cellular processes.
Medicine: The compound has potential therapeutic applications in treating diseases associated with dysregulated Gαq/11 signaling, such as certain types of cancer and cardiovascular diseases.
Industry: This compound is used in the development of new pharmacological agents targeting GPCR signaling pathways .
Mécanisme D'action
Target of Action
YM-254890 is a selective inhibitor of Gαq/11 proteins . These proteins are a subfamily of the G protein alpha subunit family and play a crucial role in intracellular signal transduction .
Mode of Action
This compound specifically inhibits the GDP/GTP exchange reaction of the α subunit of Gq protein (Gαq) by inhibiting the GDP release from Gαq . This inhibition blocks the signal transduction pathway of the P2Y1 receptor, which is coupled to Gαq/11 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gαq/11-mediated signaling pathway . By inhibiting Gαq/11 proteins, this compound disrupts the downstream signaling initiated by G protein-coupled receptors (GPCRs) that are coupled to these proteins .
Pharmacokinetics
It is known that the compound’s effectiveness can be influenced by the cellular localization of its target proteins . For instance, Gαq/11 proteins, despite having sites of palmitoylation that allow for association with the plasma membrane, are still found in subcellular locations .
Result of Action
The inhibition of Gαq/11 proteins by this compound leads to a decrease in the intracellular signaling mediated by these proteins . This can result in various cellular effects, depending on the specific cell type and the particular GPCRs involved. For example, this compound has been shown to inhibit platelet aggregation induced by ADP .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other effector proteins, such as the Gαq chaperone Ric8A, can affect the compound’s ability to inhibit Gαq/11 . Additionally, the cellular localization of Gαq/11 proteins can impact the sensitivity of these proteins to this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
YM-254890 specifically inhibits the GDP/GTP exchange by blocking GDP release from the Gq protein . This inhibition is achieved by this compound binding to the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq . The binding stabilizes an inactive GDP-bound form through direct interactions with switch I and impairs the linker flexibility .
Cellular Effects
This compound has been shown to inhibit platelet aggregation induced by ADP by blocking the P2Y1 signal transduction pathway . It also inhibits Gαq/11-mediated intracellular calcium mobilization induced by 2MeSADP or methacholine in C6-15 cells expressing the purinergic P2Y1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of the GDP/GTP exchange reaction of the Gαq subunit of Gq protein by inhibiting the GDP release from Gαq . X-ray crystal structure analysis of the Gαqβγ–this compound complex shows that this compound binds the hydrophobic cleft between two interdomain linkers connecting the GTPase and helical domains of the Gαq .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent inhibitor of Gαq/11, and its effects on cellular signaling pathways are likely to be immediate and sustained as long as the compound is present .
Dosage Effects in Animal Models
In animal models, the dosage effects of this compound have been studied in the context of uveal melanoma. A 2-week combination treatment of 0.3 to 0.4 mg/kg of this compound administered by intraperitoneal injection effectively inhibits the growth of metastatic uveal melanoma tumors in immunodeficient NOD scid gamma (NSG) mice .
Metabolic Pathways
It is known that this compound inhibits the GDP/GTP exchange reaction of the Gαq subunit of Gq protein, which is a key player in various intracellular signaling pathways .
Subcellular Localization
Given that it targets Gαq proteins, which are located on the inner leaflet of the plasma membrane , it is likely that this compound also localizes to this region of the cell.
Méthodes De Préparation
YM-254890 est généralement isolé du bouillon de culture d'espèces de Chromobacterium. Le processus d'isolement comprend plusieurs étapes, notamment la fermentation, l'extraction et la purification. Le composé est extrait à l'aide de solvants organiques et purifié par des techniques chromatographiques.
Analyse Des Réactions Chimiques
YM-254890 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels à l'intérieur de this compound, modifiant son activité biologique.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, améliorant potentiellement ses effets inhibiteurs sur les protéines Gαq/11.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme un composé outil pour étudier les voies de signalisation des récepteurs couplés aux protéines G (RCPG).
Biologie : this compound est utilisé en biologie cellulaire et moléculaire pour étudier le rôle des protéines Gαq/11 dans divers processus cellulaires.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des maladies associées à une signalisation Gαq/11 dysrégulée, telles que certains types de cancer et de maladies cardiovasculaires.
Industrie : This compound est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les voies de signalisation des RCPG .
Mécanisme d'action
This compound exerce ses effets en inhibant spécifiquement la réaction d'échange GDP/GTP de la protéine Gαq. Il se lie à la fente hydrophobe entre les domaines GTPase et hélicoïdal de Gαq, stabilisant la forme inactive liée au GDP et empêchant la libération du GDP. Cette inhibition perturbe les voies de signalisation médiées par les protéines Gαq/11, conduisant à une diminution des réponses cellulaires aux stimuli externes .
Comparaison Avec Des Composés Similaires
YM-254890 est souvent comparé à FR900359, un autre dépside cyclique ayant des effets inhibiteurs similaires sur les protéines Gαq/11. Les deux composés sont des inhibiteurs très puissants et sélectifs, mais FR900359 est considéré comme plus puissant. D'autres composés similaires incluent YM-385780 et YM-385781, qui sont des analogues de this compound avec de légères modifications de leur structure chimique. Ces analogues fournissent des informations sur les relations structure-activité de cette classe de composés et aident au développement d'inhibiteurs plus efficaces .
Conclusion
This compound est un composé précieux dans la recherche scientifique en raison de son inhibition puissante et sélective des protéines Gαq/11. Ses applications couvrent la chimie, la biologie, la médecine et l'industrie, ce qui en fait un outil polyvalent pour étudier les voies de signalisation des RCPG et développer de nouveaux agents thérapeutiques. Le mécanisme d'action unique du composé et sa comparaison avec des composés similaires mettent en évidence son importance dans le domaine de la pharmacologie moléculaire.
Propriétés
IUPAC Name |
[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLWCAYZGFGNF-WBWCVGBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
960.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


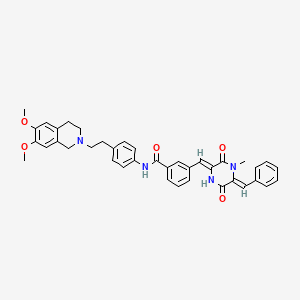
![3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide;hydrochloride](/img/structure/B1683414.png)
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)

